molecular formula C11H13ClN2O2 B12911032 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate CAS No. 6317-54-0

1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate

Katalognummer: B12911032
CAS-Nummer: 6317-54-0
Molekulargewicht: 240.68 g/mol
InChI-Schlüssel: GRNNEYJUCYPIBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate is a chemical compound that features a pyrrolidine ring substituted with a 3-chlorophenyl group and a carbamate functional group

Vorbereitungsmethoden

The synthesis of 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate typically involves the reaction of 3-chlorophenyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents such as sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and the carbamate group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)pyrrolidin-3-yl carbamate can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)pyrrolidin-2-yl carbamate: Similar structure but with a different position of the carbamate group.

    1-(3-Chlorophenyl)pyrrolidin-3-yl acetate: Similar structure but with an acetate group instead of a carbamate group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamate group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

6317-54-0

Molekularformel

C11H13ClN2O2

Molekulargewicht

240.68 g/mol

IUPAC-Name

[1-(3-chlorophenyl)pyrrolidin-3-yl] carbamate

InChI

InChI=1S/C11H13ClN2O2/c12-8-2-1-3-9(6-8)14-5-4-10(7-14)16-11(13)15/h1-3,6,10H,4-5,7H2,(H2,13,15)

InChI-Schlüssel

GRNNEYJUCYPIBW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1OC(=O)N)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.